Lipophilicity (LogP) Differentiation: 2-Methyl-N-(4-methylphenyl)alanine vs. 2-Methyl-N-phenylalanine
The para-methyl substitution on the N-phenyl ring of 2-Methyl-N-(4-methylphenyl)alanine increases lipophilicity compared to the unsubstituted phenyl analog 2-Methyl-N-phenylalanine (CAS 59081-61-7). Predicted logP values differ substantially, which directly impacts membrane permeability and non-specific binding in biological assays .
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3: 2.5; LogP: 2.34 [predicted] |
| Comparator Or Baseline | 2-Methyl-N-phenylalanine: XLogP3: 2.0 [predicted] |
| Quantified Difference | ΔXLogP3 = +0.5 (approximately 3-fold higher calculated partition coefficient) |
| Conditions | Predicted values using XLogP3 algorithm (PubChem) and EPI Suite |
Why This Matters
A logP difference of 0.5 translates to a ~3-fold difference in octanol-water partition coefficient, critically affecting compound distribution in cellular and in vivo models.
- [1] ChemSrc. 117755-94-9. LogP value. Available from: https://m.chemsrc.com/baike/1030382.html View Source
- [2] PubChem. 2-Methyl-N-phenylalanine. XLogP3. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-N-phenylalanine View Source
